molecular formula C18H30N2O6 B3949875 1-(cyclohex-3-en-1-ylmethyl)-N-(2-methoxyethyl)piperidine-4-carboxamide;oxalic acid

1-(cyclohex-3-en-1-ylmethyl)-N-(2-methoxyethyl)piperidine-4-carboxamide;oxalic acid

Cat. No.: B3949875
M. Wt: 370.4 g/mol
InChI Key: QSFGHXOILZNPSW-UHFFFAOYSA-N
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Description

1-(cyclohex-3-en-1-ylmethyl)-N-(2-methoxyethyl)piperidine-4-carboxamide;oxalic acid is a complex organic compound that may have potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, a cyclohexene moiety, and an oxalic acid component, which contribute to its unique chemical properties.

Properties

IUPAC Name

1-(cyclohex-3-en-1-ylmethyl)-N-(2-methoxyethyl)piperidine-4-carboxamide;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O2.C2H2O4/c1-20-12-9-17-16(19)15-7-10-18(11-8-15)13-14-5-3-2-4-6-14;3-1(4)2(5)6/h2-3,14-15H,4-13H2,1H3,(H,17,19);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFGHXOILZNPSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1CCN(CC1)CC2CCC=CC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclohex-3-en-1-ylmethyl)-N-(2-methoxyethyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyclohexene Moiety: This step may involve a Grignard reaction or other alkylation methods.

    Attachment of the Methoxyethyl Group: This can be done through nucleophilic substitution reactions.

    Formation of the Carboxamide Group: This step involves the reaction of an amine with a carboxylic acid derivative.

    Oxalic Acid Addition: The final step involves the addition of oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(cyclohex-3-en-1-ylmethyl)-N-(2-methoxyethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor interactions.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(cyclohex-3-en-1-ylmethyl)-N-(2-methoxyethyl)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to changes in cellular signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(cyclohex-3-en-1-ylmethyl)piperidine-4-carboxamide: Lacks the methoxyethyl group.

    N-(2-methoxyethyl)piperidine-4-carboxamide: Lacks the cyclohexene moiety.

    Piperidine-4-carboxamide: Lacks both the cyclohexene and methoxyethyl groups.

Uniqueness

1-(cyclohex-3-en-1-ylmethyl)-N-(2-methoxyethyl)piperidine-4-carboxamide is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not seen in similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(cyclohex-3-en-1-ylmethyl)-N-(2-methoxyethyl)piperidine-4-carboxamide;oxalic acid
Reactant of Route 2
1-(cyclohex-3-en-1-ylmethyl)-N-(2-methoxyethyl)piperidine-4-carboxamide;oxalic acid

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